molecular formula C19H22N2O6S B7571513 2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

Katalognummer: B7571513
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: XNUZKRAIHWDHPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It was first approved for use in Europe in 2002 and in the United States in 2004. Etoricoxib is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation.

Wirkmechanismus

2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, which in turn reduces pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain and inflammation in a variety of conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. It has also been shown to have antiplatelet effects, which may be beneficial in the prevention of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has several advantages for use in lab experiments, including its selectivity for COX-2, its ability to reduce pain and inflammation, and its potential for use in the treatment of a variety of conditions. However, it also has limitations, including the potential for side effects and the need for careful dosing.

Zukünftige Richtungen

There are several future directions for research on 2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, including its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular disease. Further studies are also needed to determine the optimal dosing and duration of treatment for various conditions, as well as the potential for long-term side effects. Additionally, research is needed to identify potential drug interactions and to develop new formulations of this compound that may be more effective or have fewer side effects.

Synthesemethoden

The synthesis of 2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-(2-methylpropyl)aniline to form 5-(4-(2-methylpropionyl)anilino)-2-methoxybenzoic acid. This compound is then reacted with thionyl chloride and sulfanilamide to produce this compound.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been extensively studied for its potential therapeutic uses in a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. It has also been investigated for its potential use in the treatment of Alzheimer's disease, cancer, and cardiovascular disease.

Eigenschaften

IUPAC Name

2-ethoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-4-27-17-10-9-15(11-16(17)19(23)24)28(25,26)21-14-7-5-13(6-8-14)20-18(22)12(2)3/h5-12,21H,4H2,1-3H3,(H,20,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUZKRAIHWDHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.